2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2S2/c1-13-2-6-15(7-3-13)26-19(29)12-31-20-27-17(11-30-20)10-18(28)25-16-8-4-14(5-9-16)21(22,23)24/h2-9,11H,10,12H2,1H3,(H,25,28)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYMIWLRQKZQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule that features a thiazole moiety, trifluoromethyl group, and an acetamide structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and antiviral research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.47 g/mol. The structure includes a trifluoromethyl group, which is known for enhancing biological activity through increased lipophilicity and electron-withdrawing properties.
Biological Activity Overview
Research has indicated that compounds containing thiazole and trifluoromethyl groups often exhibit significant biological activities, including:
- Antiviral Activity : Certain derivatives have shown efficacy against various viral infections by inhibiting viral replication.
- Anticancer Potential : The compound has been explored for its cytotoxic effects on cancer cell lines, demonstrating promising results.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : The thiazole moiety may interact with key enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Studies have indicated that similar compounds can induce cell cycle arrest, preventing cancer cells from proliferating.
Anticancer Activity
A study published in MDPI evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The compound exhibited significant inhibition against MCF-7 (breast cancer) and HCT116 (colon cancer) cells with IC50 values indicating potent activity (IC50 < 10 µM). These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .
Antiviral Efficacy
In another study focusing on antiviral properties, derivatives similar to this compound were tested against Hepatitis C virus (HCV). Results showed that these compounds could inhibit HCV replication with IC50 values ranging from 1 to 5 µM, indicating strong antiviral activity .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including thiazole ring formation, thioether linkage, and amide coupling. Key steps include:
- Thiazole core synthesis : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
- Thioether bond formation : Reaction of thiol-containing intermediates with activated halides (e.g., bromoacetamide derivatives) using bases like triethylamine in anhydrous DCM .
- Amide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the trifluoromethylphenylamino group to the thiazole-thioacetamide backbone . Optimization : Control reaction temperature (60–80°C for amide coupling), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1.2–1.5 equivalents of coupling agents) to achieve >70% yield .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify proton environments (e.g., thiazole protons at δ 7.2–7.8 ppm) and carbon backbone integrity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak matching theoretical mass within 2 ppm error) .
- HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns with acetonitrile/water gradients .
Q. What analytical techniques are essential for monitoring reactions involving this compound?
- Thin-Layer Chromatography (TLC) : Track reaction progress using silica plates and UV visualization (R values for intermediates ~0.3–0.5 in ethyl acetate/hexane) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at 1680–1700 cm for acetamide) .
- UV-Vis Spectroscopy : Monitor electronic transitions (e.g., π→π* in thiazole rings at λ~270 nm) for kinetic studies .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) with sonication. Use dynamic light scattering (DLS) to detect aggregation .
- Stability studies : Incubate at 37°C in PBS or simulated biological fluids (e.g., serum), analyzing degradation via HPLC over 24–72 hours .
Q. What preliminary assays evaluate its biological activity?
- Anticancer screening : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC calculations using non-linear regression .
- Antimicrobial testing : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. What mechanistic insights exist for key reactions (e.g., thioether formation or amide coupling)?
- Thioether formation : Proceeds via nucleophilic substitution (S2), where the thiolate anion attacks an α-bromoacetamide. Kinetic studies using -NMR reveal second-order dependence on thiol and halide concentrations .
- Amide coupling : Carbodiimide activates the carboxyl group, forming an O-acylisourea intermediate. Competing hydrolysis can reduce yields; mitigate by maintaining anhydrous conditions .
Q. How can advanced spectroscopic methods resolve structural ambiguities?
- 2D-NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguish thiazole C-H from aryl protons) .
- X-ray crystallography : Determine 3D conformation and hydrogen-bonding patterns in single crystals grown via vapor diffusion (e.g., using ethanol/water) .
Q. What computational strategies predict target interactions and SAR?
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) with scoring functions (ΔG < -8 kcal/mol suggests strong binding) .
- QSAR modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data to design analogs .
Q. How to address contradictory bioactivity data across studies?
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in triplicate .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability)?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and membrane permeability .
- Microsomal stability assays : Incubate with liver microsomes to assess CYP450-mediated metabolism and half-life (t > 60 min preferred) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
